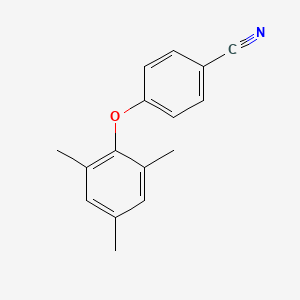

4-(2,4,6-Trimethylphenoxy)benzonitrile

Description

4-(2,4,6-Trimethylphenoxy)benzonitrile is a benzonitrile derivative featuring a 2,4,6-trimethylphenoxy substituent at the para position of the benzonitrile core. It is synthesized via an aromatic nucleophilic substitution reaction between 2,4,6-trimethylphenol and 4-fluorobenzonitrile, yielding the nitrile intermediate, which is further hydrolyzed to 4-(2,4,6-trimethylphenoxy)benzamide (TMPBA) for applications in material science . Its primary utility lies in functionalizing single-walled carbon nanotubes (SWCNTs) through Friedel–Crafts acylation in poly(phosphoric acid) (PPA), enhancing nanotube stability and purity .

Properties

CAS No. |

876746-92-8 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

4-(2,4,6-trimethylphenoxy)benzonitrile |

InChI |

InChI=1S/C16H15NO/c1-11-8-12(2)16(13(3)9-11)18-15-6-4-14(10-17)5-7-15/h4-9H,1-3H3 |

InChI Key |

XKZBQWTUDKGABV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC2=CC=C(C=C2)C#N)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

One of the prominent applications of 4-(2,4,6-trimethylphenoxy)benzonitrile is in the development of antiviral drugs. It serves as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. The compound is involved in the synthesis of TMC120 (also known as Rilpivirine), which has been studied for its efficacy as a microbicide to prevent HIV transmission .

Research Findings

- TMC120 Synthesis : The compound is utilized in a multi-step synthetic process that enhances the yield and purity of TMC120. This process includes reactions involving guanidine derivatives and alkoxy-methylene malonic acid esters .

- Clinical Trials : TMC120 has undergone various clinical trials, demonstrating promising results in reducing viral loads in patients with HIV .

Organic Chemistry Applications

Synthesis of Complex Molecules

this compound is employed in organic synthesis to create more complex chemical structures. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry.

Case Study: Nitrile Oxide Rearrangement

The compound has been investigated for its thermal rearrangement properties. Specifically, studies on the nitrile oxide derived from 2,4,6-trimethylbenzonitrile have shown interesting rearrangement behaviors that can lead to new isocyanates . The rearrangement reactions are significant for developing new materials and compounds with desirable properties.

Material Science Applications

Development of Functional Materials

In material science, this compound can be used to synthesize functional materials with specific electronic or optical properties. These materials are essential for applications in electronics and photonics.

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Antiviral agents | TMC120 (Rilpivirine) |

| Organic Synthesis | Building block for complex molecules | Various derivatives |

| Material Science | Functional materials for electronics | Isocyanates |

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The nitrile group undergoes hydrolysis under acidic conditions (e.g., phosphoric acid) to form 4-(2,4,6-trimethylphenoxy)benzoic acid. This reaction is critical for functionalizing carbon nanomaterials .

Friedel-Crafts Acylation

The compound reacts with carbon nanofibers (CNFs) or single-walled carbon nanotubes (SWCNTs) in polyphosphoric acid (PPA) to form covalently functionalized nanomaterials. The reaction exploits the electron-donating phenoxy group to activate the benzene ring for electrophilic substitution .

Cycloaddition Reactions

-

1,3-Dipolar Cycloaddition: Reacts with arylacetylenes (e.g., para-substituted phenylacetylenes) to form 3,5-diarylisoxazoles. Rate constants correlate with Hammett parameters (ρ* values: –0.34 and +0.61), indicating dual electronic effects .

-

Ethylacetylene Reactions: Yields 3,5-disubstituted isoxazoles, demonstrating versatility in pericyclic reactions .

Thermal Decomposition

Heating the compound can lead to rearrangement or decomposition pathways. For example, trimethylbenzonitrile oxide derivatives thermally decompose to isocyanates .

Nucleophilic Substitution

The phenoxy group’s electron-donating nature enables substitution reactions, particularly in Friedel-Crafts chemistry .

Cycloaddition Kinetics

| Parameter | Value | Source |

|---|---|---|

| Solvent Effect | Minimal | |

| Rate Constant (k) | Varies with substituent | |

| Hammett ρ* Values | –0.34 and +0.61 |

Friedel-Crafts Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Polyphosphoric Acid | 130°C, 24–48 hours | Functionalized nanomaterials |

Structural Analogs and Comparisons

| Compound | Key Structural Features | Unique Properties |

|---|---|---|

| 2,4-Dimethylphenol | Two methyl groups on phenol | Lower steric bulk, antiseptic |

| 2-(2,4-Dimethylphenoxy)benzonitrile | Additional dimethyl substitution | Enhanced solubility, reactivity |

| 4-(2,4,6-Trimethylphenoxy)benzoic acid | Nitrile to carboxylic acid | Precursor for acylation |

Research Findings

-

Mechanistic Insights: The cycloaddition reaction’s Hammett parameters suggest competing electronic effects, with electron-donating groups increasing reaction rates .

-

Thermal Stability: The compound’s stability under high-temperature conditions makes it suitable for industrial applications .

-

Functionalization Efficiency: Direct Friedel-Crafts acylation in PPA enables single-step functionalization of carbon nanomaterials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Benzonitrile Derivatives and Their Properties

Functional Group Impact on Properties

- Electron-Donating vs. Withdrawing Groups: The 2,4,6-trimethylphenoxy group in this compound acts as an electron-donating substituent, facilitating Friedel–Crafts reactions with SWCNTs . In contrast, 2,4,6-trimethoxybenzonitrile (electron-withdrawing methoxy groups) is used in intermediates requiring stabilized negative charges . Cyano groups in OLED-oriented derivatives (e.g., SPICN-Cz) enhance electron transport properties, critical for charge balance in electroluminescent devices .

- Bulkiness and Steric Effects: Bulky substituents like the 2,4,6-trimethylphenoxy group improve steric stabilization in SWCNT functionalization, preventing aggregation . Conversely, smaller substituents (e.g., methoxy in 2,4,6-trimethoxybenzonitrile) allow for higher reactivity in nucleophilic substitutions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation of 2,4,6-Trimethylphenol : A strong base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group, generating a phenoxide ion.

-

Substitution of Fluorine : The phenoxide ion attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile at the para position, displacing the fluoride ion.

Optimal Conditions :

-

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance ionic mobility and stabilize the phenoxide intermediate.

-

Temperature : Reactions are typically conducted at 100–120°C for 12–24 hours to ensure complete conversion.

-

Base : K₂CO₃ is preferred due to its mild basicity and solubility in DMF.

Workup and Purification

After completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product. The crude solid is filtered and purified via recrystallization from ethanol or column chromatography. Reported yields exceed 70%, though exact values depend on reaction scale and purity of starting materials.

Alternative Synthesis Approaches

While NAS remains the dominant method, other strategies have been explored for specialized applications.

Hydrolysis and Functionalization

In a multi-step process, this compound serves as a precursor to 4-(2,4,6-trimethylphenoxy)benzamide through acidic hydrolysis. This transformation, conducted in polyphosphoric acid (PPA) with P₂O₅, demonstrates the compound’s utility in generating advanced materials for carbon nanotube functionalization.

Comparative Analysis of Synthetic Methods

The table below contrasts the NAS method with hypothetical Friedel-Crafts and hydrolysis-based approaches:

Industrial Scalability and Process Optimization

Scaling NAS for industrial production requires addressing solvent recovery, base recycling, and energy efficiency. Key considerations include:

-

Solvent Choice : DMF’s high boiling point (153°C) complicates distillation, making toluene or xylene alternatives for lower-energy separations.

-

Catalyst Development : Phase-transfer catalysts could accelerate reaction rates at lower temperatures.

-

Continuous Flow Systems : Implementing flow chemistry may improve heat management and reduce reaction times.

Q & A

Basic: How can researchers confirm the identity and purity of 4-(2,4,6-Trimethylphenoxy)benzonitrile when commercial suppliers provide limited analytical data?

Methodological Answer:

To verify identity and purity, use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm structural integrity by matching peak assignments with predicted chemical shifts for the trimethylphenoxy and benzonitrile moieties.

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection (e.g., at 254 nm) and compare retention times against known standards.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS to ensure no impurities or degradation products are present.

Suppliers like Sigma-Aldrich explicitly state that analytical data are not provided, necessitating independent validation .

Advanced: What strategies can optimize the regioselective synthesis of this compound?

Methodological Answer:

Regioselectivity can be enhanced by:

- Protecting Group Chemistry: Temporarily protect reactive sites (e.g., hydroxyl groups) on the trimethylphenol precursor to direct coupling with the benzonitrile moiety.

- Catalytic Systems: Use palladium-based catalysts (e.g., Pd(OAc) with ligands like XPhos) for Ullmann-type coupling reactions, ensuring controlled aryl-ether bond formation.

- Solvent and Temperature Optimization: Polar aprotic solvents (e.g., DMF) at 80–120°C improve reaction efficiency while minimizing side reactions.

Refer to analogous triazine coupling methods in for inspiration on regiocontrol .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Ventilation: Ensure adequate airflow to prevent accumulation of airborne particles.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in accordance with hazardous material guidelines.

and emphasize full-body coverage and eye protection for similar nitrile-containing compounds .

Advanced: How do the electron-withdrawing/donating properties of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Donating Groups (EDGs): The 2,4,6-trimethylphenoxy group acts as an EDG via inductive effects, increasing electron density on the benzonitrile ring. This can slow electrophilic substitution but enhance nucleophilic aromatic substitution.

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to map electron density distributions and predict reactive sites. Compare with experimental data from spectroscopic methods.

- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to correlate substituent effects with mechanistic pathways.

NIST data on similar benzonitriles ( ) can provide baseline electronic parameters .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- FT-IR Spectroscopy: Identify functional groups (e.g., nitrile C≡N stretch at ~2220 cm, aryl ether C-O-C at ~1250 cm).

- -NMR: Assign peaks for methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm).

- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of substituents.

and highlight IR and NMR as standard tools for nitrile derivatives .

Advanced: How can researchers investigate the surface adsorption and reactivity of this compound in environmental or catalytic systems?

Methodological Answer:

- Surface-Enhanced Raman Spectroscopy (SERS): Study adsorption behavior on metal nanoparticles (e.g., Au, Ag) to track orientation and binding modes.

- Thermogravimetric Analysis (TGA): Measure thermal stability and decomposition pathways under controlled atmospheres.

- Microscopy Techniques: Use AFM or TEM to image surface interactions at nanoscale resolution.

discusses molecular-level surface chemistry approaches applicable to aromatic nitriles .

Basic: What solvents are optimal for dissolving this compound in experimental workflows?

Methodological Answer:

- Polar Aprotic Solvents: DMSO, DMF, or acetonitrile are ideal due to the compound’s moderate polarity.

- Solubility Testing: Perform gradient solubility assays (e.g., using UV-Vis spectroscopy at λ = 270–300 nm) to determine saturation points.

reports a density of 1.18 g/cm³ and boiling point of 318°C, suggesting compatibility with high-temperature reactions in DMF .

Advanced: How can computational models predict the photophysical properties of this compound for optoelectronic applications?

Methodological Answer:

- Time-Dependent DFT (TD-DFT): Simulate UV-Vis absorption spectra and excited-state transitions using software like Gaussian or ORCA.

- Molecular Dynamics (MD): Model aggregation behavior in solvent environments to assess fluorescence quenching risks.

- Hückel Calculations: Estimate π-π* transitions and band gaps for potential use in organic semiconductors.

references ACD/Labs Percepta for property prediction, a validated computational tool .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.